18-Fold Reduction in Antiviral Potency Relative to Active Sofosbuvir
Sofosbuvir impurity H, as the (Rp)-diastereomer of sofosbuvir, exhibits 18-fold lower antiviral activity against hepatitis C virus compared to the (Sp)-diastereomer (therapeutic sofosbuvir) [1]. This stereochemistry-driven potency difference establishes impurity H as a critical marker for API purity and quality control .
| Evidence Dimension | Antiviral activity against HCV |
|---|---|
| Target Compound Data | (Rp)-diastereomer (Impurity H): 18-fold lower potency |
| Comparator Or Baseline | (Sp)-diastereomer (Sofosbuvir API): Reference activity |
| Quantified Difference | 18-fold reduction |
| Conditions | HCV RNA replication inhibition assay (Sofia et al., 2010) |
Why This Matters
This quantitative potency difference demonstrates why impurity H must be controlled to sub-0.10% levels in API specifications, as its presence directly compromises therapeutic efficacy.
- [1] Sofia MJ, et al. Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. J Med Chem. 2010;53(19):7202-7218. View Source
